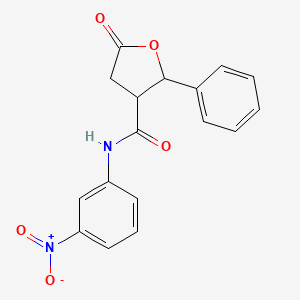
ethyl 1-(2-phenoxybutanoyl)-4-piperidinecarboxylate
Overview
Description
Ethyl 1-(2-phenoxybutanoyl)-4-piperidinecarboxylate, also known as PB22, is a synthetic cannabinoid that was first synthesized in 2012. It belongs to the family of indole-based synthetic cannabinoids and has gained popularity as a research chemical due to its potent psychoactive effects.
Mechanism of Action
Ethyl 1-(2-phenoxybutanoyl)-4-piperidinecarboxylate acts as a full agonist of the CB1 and CB2 receptors, which are G protein-coupled receptors that are predominantly expressed in the central nervous system and immune system, respectively. Activation of these receptors leads to the release of neurotransmitters such as dopamine, which is responsible for the euphoric effects of cannabinoids.
Biochemical and Physiological Effects:
ethyl 1-(2-phenoxybutanoyl)-4-piperidinecarboxylate has been found to have a range of biochemical and physiological effects. It has been shown to increase heart rate and blood pressure, which can lead to cardiovascular complications. It has also been found to impair memory and cognitive function, which can have implications for long-term use. Additionally, ethyl 1-(2-phenoxybutanoyl)-4-piperidinecarboxylate has been shown to have anxiolytic and analgesic effects, which may have potential therapeutic applications.
Advantages and Limitations for Lab Experiments
Ethyl 1-(2-phenoxybutanoyl)-4-piperidinecarboxylate has several advantages as a research chemical. It is relatively easy to synthesize and has a high potency, which makes it useful for studying the effects of synthetic cannabinoids on the endocannabinoid system. However, ethyl 1-(2-phenoxybutanoyl)-4-piperidinecarboxylate also has several limitations. It has been found to be highly toxic and can cause severe adverse effects in animal models. Additionally, its psychoactive effects can make it difficult to study in a laboratory setting.
Future Directions
There are several future directions for research on ethyl 1-(2-phenoxybutanoyl)-4-piperidinecarboxylate. One area of interest is the development of novel synthetic cannabinoids that have a higher selectivity for the CB2 receptor, which may have potential therapeutic applications. Additionally, further research is needed to understand the long-term effects of ethyl 1-(2-phenoxybutanoyl)-4-piperidinecarboxylate on the endocannabinoid system and the potential for addiction and dependence. Finally, more studies are needed to elucidate the mechanisms underlying the adverse effects of ethyl 1-(2-phenoxybutanoyl)-4-piperidinecarboxylate and to develop strategies to mitigate these effects.
Scientific Research Applications
Ethyl 1-(2-phenoxybutanoyl)-4-piperidinecarboxylate has been used extensively in scientific research to study the effects of synthetic cannabinoids on the endocannabinoid system. It has been found to have a high affinity for the CB1 and CB2 receptors, which are the primary receptors that mediate the psychoactive effects of cannabinoids. ethyl 1-(2-phenoxybutanoyl)-4-piperidinecarboxylate has been used to study the effects of synthetic cannabinoids on anxiety, memory, and addiction.
properties
IUPAC Name |
ethyl 1-(2-phenoxybutanoyl)piperidine-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO4/c1-3-16(23-15-8-6-5-7-9-15)17(20)19-12-10-14(11-13-19)18(21)22-4-2/h5-9,14,16H,3-4,10-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLHPKEISJOBMON-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N1CCC(CC1)C(=O)OCC)OC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 1-(2-phenoxybutanoyl)-4-piperidinecarboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-(4-benzyl-5-{[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]thio}-4H-1,2,4-triazol-3-yl)aniline](/img/structure/B4088041.png)
![ethyl 4-({[5-oxo-1-(4-propoxyphenyl)-3-pyrrolidinyl]carbonyl}amino)benzoate](/img/structure/B4088045.png)
![5-{[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}-10-phenyl-9-azatetracyclo[10.2.1.0~2,11~.0~3,8~]pentadeca-3,5,7-triene](/img/structure/B4088046.png)
![N-allyl-1-(4-{2-[(3-chloro-4-fluorophenyl)amino]-2-oxoethoxy}phenyl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B4088054.png)
![4-chloro-N-{1-[5-({2-[(4-iodophenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]-2-methylpropyl}benzamide](/img/structure/B4088064.png)

![1-(2-fluorophenyl)-5-[2-(2-pyridinyl)ethyl]-5-(3,4,5-trimethoxybenzyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4088083.png)

![N-{1-[4-(4-ethoxy-3-methylphenyl)butanoyl]piperidin-4-yl}pyrimidin-2-amine](/img/structure/B4088091.png)
![2-amino-4-{4-[(2-cyanobenzyl)oxy]-3-iodophenyl}-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B4088095.png)
![N-{1-[5-({2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]ethyl}-2-methylbenzamide](/img/structure/B4088102.png)
![2-(4-fluorophenoxy)-N-[2-(4-morpholinyl)ethyl]acetamide hydrochloride](/img/structure/B4088104.png)
![2-[(3,4-dimethoxyphenyl)sulfonyl]-N-(4-methoxybenzyl)-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide](/img/structure/B4088112.png)
![N-(2-furylmethyl)-2-{[(4-methyl-3-nitrophenyl)sulfonyl]amino}benzamide](/img/structure/B4088122.png)